9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique fused ring structure, which includes a furan ring, a cyclopentane ring, and a chromene moiety. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one typically involves multi-step organic reactions. One common method involves the use of phloroglucinol as a starting material, which undergoes a series of reactions including cyclization and annulation to form the desired compound . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize efficiency. The process may include steps such as solvent extraction, purification through chromatography, and crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-9-(2-methyl-2-propanyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromene-4(1H)-thione
- Pyrano[2,3-f]chromene-4,8-dione derivatives
Uniqueness
9-methyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H12O3 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
14-methyl-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one |
InChI |
InChI=1S/C15H12O3/c1-8-7-17-13-6-14-12(5-11(8)13)9-3-2-4-10(9)15(16)18-14/h5-7H,2-4H2,1H3 |
InChI Key |
FGMQQMRIDDBLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.